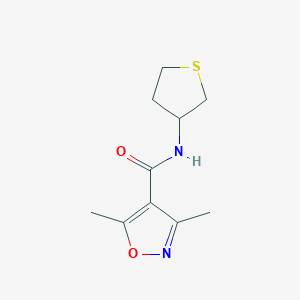![molecular formula C20H21FN2O2 B3813091 2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3813091.png)
2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol
説明
2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as FIME, and it has been studied extensively to determine its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of FIME is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. FIME has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. FIME has also been shown to inhibit the activity of various proteins, including STAT3 and NF-kB, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
FIME has been shown to have significant biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. FIME has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and it has also been shown to inhibit the migration and invasion of cancer cells. FIME has also been shown to reduce inflammation in various animal models of inflammation, and it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
FIME has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, FIME also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for the study of FIME, including the development of new drugs based on its structure and mechanism of action, the exploration of its potential applications in other areas of research, and the optimization of its synthesis and purification methods. Additionally, further studies are needed to fully understand the mechanism of action of FIME and its potential side effects and toxicity.
科学的研究の応用
FIME has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of interest is its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FIME has been shown to have significant anti-cancer activity in vitro, and it has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
2-[2-[5-(3-fluoro-5-methylphenyl)-4-phenylimidazol-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-15-11-17(13-18(21)12-15)20-19(16-5-3-2-4-6-16)22-14-23(20)7-9-25-10-8-24/h2-6,11-14,24H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONTZXSXFSGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=C(N=CN2CCOCCO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-methyl-2-furyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3813011.png)

![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3813029.png)

![N-(4-chloro-3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)acetamide](/img/structure/B3813036.png)
![1-{2-[(cyclobutylamino)methyl]phenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3813042.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B3813049.png)
![7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813057.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[1-methyl-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3813065.png)
![1-isobutyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3813075.png)
![1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B3813080.png)
![N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3813094.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3813096.png)